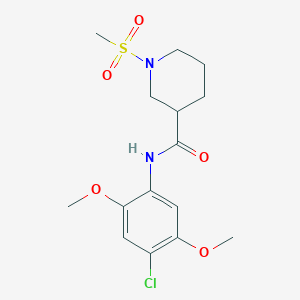
N-(2-fluorophenyl)-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1-propyl-4-piperidinamine, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative anesthetic drug, ketamine, and has been gaining popularity in the research community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-1-propyl-4-piperidinamine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain. It is thought to block the glutamate neurotransmitter from binding to the NMDA receptors, leading to a decrease in neuronal activity. This results in the dissociative and anesthetic effects observed with this compound.
Biochemical and Physiological Effects
This compound has been shown to have similar effects to ketamine, such as dissociation, analgesia, and sedation. It has also been found to have antidepressant and anxiolytic effects, with fewer side effects than ketamine. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-1-propyl-4-piperidinamine is its similarity to ketamine, which has been extensively studied and has well-established therapeutic applications. Additionally, this compound has been found to have fewer side effects than ketamine, making it a potentially safer alternative. However, one limitation is the lack of long-term safety data, as it is a relatively new drug.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-1-propyl-4-piperidinamine. One potential area of study is its use in treating addiction, particularly opioid addiction. It has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in psychiatry and neurology.
Conclusion
In conclusion, this compound is a dissociative anesthetic drug that has potential therapeutic applications in various fields. Its similarity to ketamine and fewer side effects make it an attractive alternative for research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-1-propyl-4-piperidinamine involves the reaction of 2-fluorobenzonitrile with propylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with piperidine to form this compound. This synthesis method has been extensively studied and optimized for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-propyl-4-piperidinamine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and anesthesia. It has been shown to have similar effects to ketamine, such as antidepressant and analgesic properties, but with fewer side effects. Additionally, it has been found to have potential applications in treating addiction, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-9-17-10-7-12(8-11-17)16-14-6-4-3-5-13(14)15/h3-6,12,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJVAQZDYQSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3-nitrobenzoate](/img/structure/B5372894.png)

![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)

![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)


![methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5372985.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372992.png)